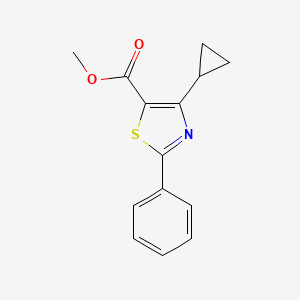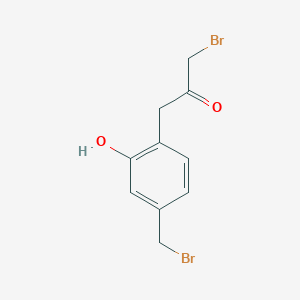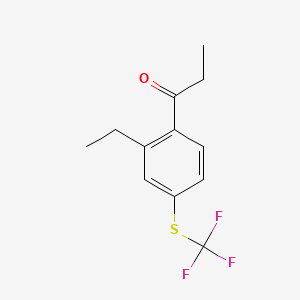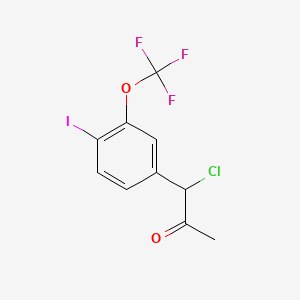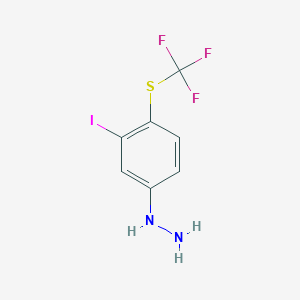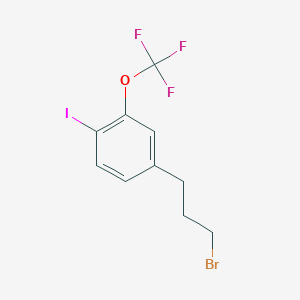
1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, iodine, and trifluoromethoxy groups allows it to participate in electrophilic and nucleophilic interactions, influencing its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness
1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene is unique due to the combination of bromine, iodine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and analytical applications.
Propiedades
Fórmula molecular |
C10H9BrF3IO |
|---|---|
Peso molecular |
408.98 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-5-1-2-7-3-4-8(15)9(6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
MWILADGIQXQHAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


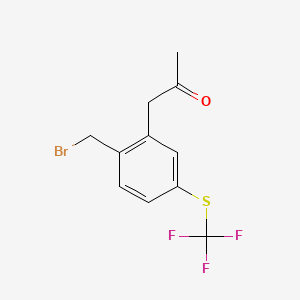
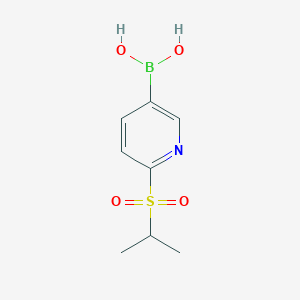
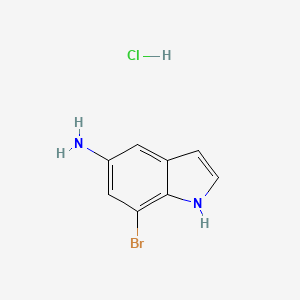
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)


